molecular formula C29H24Cl2N2O2 B11509538 10-(cyclopropylcarbonyl)-11-(2,4-dichlorophenyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

10-(cyclopropylcarbonyl)-11-(2,4-dichlorophenyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

Cat. No.: B11509538
M. Wt: 503.4 g/mol
InChI Key: UOUMMBULCORECE-UHFFFAOYSA-N
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Description

10-(cyclopropylcarbonyl)-11-(2,4-dichlorophenyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a complex organic compound belonging to the class of dibenzo[b,e][1,4]diazepines This compound is characterized by its unique structure, which includes a cyclopropylcarbonyl group, a dichlorophenyl group, and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-(cyclopropylcarbonyl)-11-(2,4-dichlorophenyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves multiple steps. One common method includes the following steps:

    Formation of the intermediate: The initial step involves the reaction of 2,4-dichlorobenzaldehyde with cyclopropylcarbonyl chloride in the presence of a base such as triethylamine to form the intermediate.

    Cyclization: The intermediate undergoes cyclization with o-phenylenediamine under acidic conditions to form the dibenzo[b,e][1,4]diazepine core.

Industrial Production Methods

Industrial production of this compound typically involves optimization of the above synthetic routes to achieve higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

10-(cyclopropylcarbonyl)-11-(2,4-dichlorophenyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can be employed to reduce specific functional groups within the molecule.

    Substitution: Nucleophilic substitution reactions can be performed to replace halogen atoms with other functional groups using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

10-(cyclopropylcarbonyl)-11-(2,4-dichlorophenyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 10-(cyclopropylcarbonyl)-11-(2,4-dichlorophenyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves its interaction with specific molecular targets and pathways. Research suggests that it may inhibit protein synthesis by preventing the formation of polysomes, thereby inducing apoptosis in cancer cells . The compound’s ability to bind to specific proteins and disrupt their function is a key aspect of its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

10-(cyclopropylcarbonyl)-11-(2,4-dichlorophenyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is unique due to its specific combination of functional groups and its ability to inhibit protein synthesis. This makes it a valuable compound for research and potential therapeutic development.

Properties

Molecular Formula

C29H24Cl2N2O2

Molecular Weight

503.4 g/mol

IUPAC Name

5-(cyclopropanecarbonyl)-6-(2,4-dichlorophenyl)-9-phenyl-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one

InChI

InChI=1S/C29H24Cl2N2O2/c30-20-12-13-21(22(31)16-20)28-27-24(14-19(15-26(27)34)17-6-2-1-3-7-17)32-23-8-4-5-9-25(23)33(28)29(35)18-10-11-18/h1-9,12-13,16,18-19,28,32H,10-11,14-15H2

InChI Key

UOUMMBULCORECE-UHFFFAOYSA-N

Canonical SMILES

C1CC1C(=O)N2C(C3=C(CC(CC3=O)C4=CC=CC=C4)NC5=CC=CC=C52)C6=C(C=C(C=C6)Cl)Cl

Origin of Product

United States

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